Ocotillone

Description

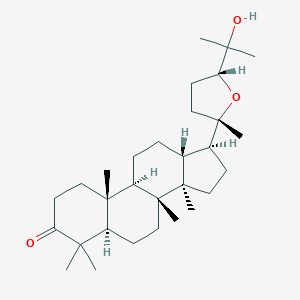

Structure

3D Structure

Properties

CAS No. |

19865-86-2 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1 |

InChI Key |

XSQYWMLMQVUWSF-KATWBKOUSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ocotillone Mechanism of Action: A Technical Overview of Preliminary Synergistic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of preliminary research into the mechanism of action of ocotillone derivatives, specifically focusing on the synergistic anti-tumor activity of ocotillol when used in combination with the chemotherapeutic agent doxorubicin. The data presented is primarily derived from in vitro and in vivo studies investigating this combination therapy.

Core Concept: Synergistic Enhancement of Chemotherapy

Preliminary studies indicate that ocotillol, a derivative of this compound, does not exhibit significant cytotoxic effects on its own at certain concentrations. However, when co-administered with doxorubicin, it potentiates the anti-cancer activity of the drug. This enhancement appears to be dependent on the p53 status of the cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies on the synergistic effects of ocotillol and doxorubicin.

Table 1: In Vitro Cytotoxicity of Doxorubicin with and without Ocotillol

| Cell Line | p53 Status | Treatment | Concentration (Doxorubicin) | Concentration (Ocotillol) | Effect on Cell Viability |

| A549 | Wild-Type | Doxorubicin alone | Various | - | Dose-dependent cytotoxicity |

| A549 | Wild-Type | Doxorubicin + Ocotillol | Various | 5 µM | Enhanced cytotoxic effect |

| MCF7 | Wild-Type | Doxorubicin alone | Various | - | Dose-dependent cytotoxicity |

| MCF7 | Wild-Type | Doxorubicin + Ocotillol | Various | 5 µM | Enhanced cytotoxic effect |

| H1299 | Null | Doxorubicin + Ocotillol | Various | 5 µM | No significant enhancement |

| PC3 | Null | Doxorubicin + Ocotillol | Various | 5 µM | No significant enhancement |

Table 2: In Vivo Anti-Tumor Activity in A549 Xenograft Model

| Treatment Group | Ocotillol Dosage | Doxorubicin Dosage | Tumor Growth Inhibition |

| Vehicle Control | - | - | Baseline |

| Ocotillol alone | 10 mg/kg | - | No obvious effect |

| Doxorubicin alone | 1.5 mg/kg (every 3 days) | - | Significant inhibition |

| Doxorubicin + Ocotillol | 10 mg/kg | 1.5 mg/kg (every 3 days) | Significantly greater inhibition than Doxorubicin alone (P < 0.01) |

Signaling Pathway

The preliminary proposed mechanism for the synergistic effect of ocotillol with doxorubicin involves the p53 signaling pathway, leading to enhanced apoptosis.

Caption: Proposed synergistic pathway of Ocotillol and Doxorubicin.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

Objective: To assess the effect of ocotillol on the cytotoxic activity of doxorubicin in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (A549, MCF7, PC3, and H1299) were seeded into 96-well plates.

-

Treatment: Cells were treated with doxorubicin at various concentrations, 5 µM ocotillol, or a combination of both.

-

Incubation: The treated cells were incubated for 72 hours.

-

MTT Assay: After incubation, the cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured to quantify the number of viable cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of ocotillol in combination with doxorubicin.

Methodology:

-

Tumor Implantation: A549 cells were subcutaneously injected into nude mice to establish a xenograft tumor model.

-

Treatment Groups: The mice were randomly assigned to four groups: vehicle control, ocotillol alone (10 mg/kg), doxorubicin alone (1.5 mg/kg every three days), and a combination of doxorubicin and ocotillol.

-

Drug Administration: Treatments were administered as per the defined dosages and schedule.

-

Tumor Measurement: Tumor volume was measured regularly to assess the anti-tumor activity.

-

Toxicity Monitoring: Animal body weight and survival were monitored to evaluate the toxic effects of the treatments.

Experimental Workflow

The following diagram illustrates the general workflow of the preclinical studies investigating the synergistic effect of ocotillol.

Caption: Preclinical workflow for Ocotillol synergistic effect study.

Summary and Future Directions

The preliminary evidence suggests that ocotillol acts as a chemosensitizer, enhancing the efficacy of doxorubicin in p53 wild-type cancer cells through the induction of apoptosis.[1] These findings from in vitro and in vivo models indicate a potential therapeutic strategy for improving the outcomes of doxorubicin treatment.[1]

Further research is warranted to fully elucidate the molecular interactions between ocotillol and the p53 pathway. Studies investigating the direct mechanism of action of this compound and its derivatives as standalone agents are also crucial for a comprehensive understanding of their therapeutic potential. Investigating the impact of this combination on other cellular pathways and its efficacy in a broader range of cancer types will be important next steps in the development of this compound-based therapies.

References

Ocotillone: A Deep Dive into Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocotillone, a naturally occurring triterpenoid saponin, has emerged as a compound of significant interest in the field of drug discovery. Preclinical studies have illuminated its potential as a multi-faceted therapeutic agent, with promising applications in oncology, neuroprotection, and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its validated and potential therapeutic targets. We delve into the quantitative data from key preclinical studies, provide detailed experimental protocols for the methodologies cited, and present visual representations of the key signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic promise of this compound and its derivatives.

Therapeutic Target: Reversal of Multidrug Resistance in Cancer

One of the most well-documented therapeutic applications of this compound and its analogs is in overcoming multidrug resistance (MDR) in cancer cells. MDR, a major obstacle in chemotherapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux chemotherapeutic agents from cancer cells.

Mechanism of Action: Inhibition of ABCB1

This compound analogs, such as ORA ((20S, 24R)-epoxy-12β, 25-dihydroxy-dammarane-3β-amine), have been shown to be potent inhibitors of the ABCB1 transporter. ORA competitively inhibits the drug efflux function of ABCB1, thereby increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells. This action restores the sensitivity of cancer cells to drugs like paclitaxel and vincristine.[1]

Quantitative Data: Efficacy of ORA in Reversing MDR

The efficacy of ORA in reversing ABCB1-mediated MDR has been quantified in several studies. The following table summarizes key findings:

| Cell Line | Chemotherapeutic Agent | ORA Concentration (µM) | Fold Reversal of Resistance | Reference |

| SW620/Ad300 | Paclitaxel | 1 | Significant | [1] |

| SW620/Ad300 | Paclitaxel | 3 | Significant | [1] |

| SW620/Ad300 | Vincristine | 1 | Significant | [1] |

| SW620/Ad300 | Vincristine | 3 | Significant | [1] |

| HEK/ABCB1 | Paclitaxel | 1 | Significant | [1] |

| HEK/ABCB1 | Paclitaxel | 3 | Significant | [1] |

| HEK/ABCB1 | Vincristine | 1 | Significant | [1] |

| HEK/ABCB1 | Vincristine | 3 | Significant | [1] |

Experimental Protocol: ABCB1 ATPase Activity Assay

The interaction of this compound analogs with ABCB1 can be assessed by measuring the transporter's ATPase activity.

Objective: To determine the effect of an this compound analog on the ATP hydrolysis rate of ABCB1.

Materials:

-

Purified membrane vesicles expressing human ABCB1

-

This compound analog (e.g., ORA)

-

ATP

-

Assay Buffer (50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)

-

Vanadate (Na3VO4)

-

Phosphate standard

-

Reagents for colorimetric phosphate detection

Procedure:

-

Prepare serial dilutions of the this compound analog in DMSO.

-

In a 96-well plate, add the ABCB1 membrane vesicles to the assay buffer.

-

Add the this compound analog dilutions to the wells. Include a positive control (a known ABCB1 substrate like verapamil) and a negative control (DMSO vehicle).

-

To determine the vanadate-sensitive ATPase activity, prepare a parallel set of reactions containing vanadate, a specific inhibitor of P-glycoprotein.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding sodium dodecyl sulfate (SDS).

-

Detect the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.

-

Plot the ATPase activity as a function of the this compound analog concentration.

Therapeutic Target: Enhancement of Chemotherapy Efficacy

This compound has demonstrated the ability to potentiate the cytotoxic effects of conventional chemotherapeutic drugs, such as doxorubicin, particularly in cancer cells with wild-type p53.

Mechanism of Action: p53-Dependent Apoptosis

This compound, in combination with doxorubicin, significantly enhances the induction of apoptosis in cancer cells. This synergistic effect is mediated through the activation of the p53 tumor suppressor protein. The combination treatment leads to a greater degree of p53 activation, which in turn upregulates the expression of pro-apoptotic genes, ultimately driving the cancer cells towards programmed cell death.[2]

Quantitative Data: this compound's Effect on Doxorubicin Cytotoxicity

The synergistic effect of this compound and doxorubicin has been evaluated in various cancer cell lines.

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |

| A549 (p53 wild-type) | Doxorubicin | Data not available | - | |

| A549 (p53 wild-type) | Doxorubicin + this compound (5 µM) | Data not available | < 1 (Synergism) | [2] |

| MCF7 (p53 wild-type) | Doxorubicin | Data not available | - | |

| MCF7 (p53 wild-type) | Doxorubicin + this compound (5 µM) | Data not available | < 1 (Synergism) | [2] |

| PC3 (p53-null) | Doxorubicin | Data not available | - | |

| PC3 (p53-null) | Doxorubicin + this compound (5 µM) | No significant enhancement | - | [2] |

| H1299 (p53-null) | Doxorubicin | Data not available | - | |

| H1299 (p53-null) | Doxorubicin + this compound (5 µM) | No significant enhancement | - | [2] |

Apoptosis Induction in A549 Cells (Flow Cytometry Data)

| Treatment | Percentage of Apoptotic Cells (Sub-G0) | Reference |

| Control | Baseline | [2] |

| This compound (5 µM) | No significant increase | [2] |

| Doxorubicin | Significant increase | [2] |

| Doxorubicin + this compound (5 µM) | Dramatically increased vs. Doxorubicin alone | [2] |

Experimental Protocol: Western Blot for p53 and Pro-Apoptotic Proteins

Objective: To assess the activation of p53 and the expression of downstream pro-apoptotic proteins following treatment with this compound and doxorubicin.

Materials:

-

Cancer cell lines (e.g., A549)

-

This compound

-

Doxorubicin

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p53, anti-p21, anti-PUMA, anti-Bax, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells and treat with this compound, doxorubicin, or the combination for the desired time.

-

Harvest cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in enhancing the anti-tumor activity of doxorubicin.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

A549 cancer cells

-

Matrigel

-

This compound

-

Doxorubicin

-

Calipers

Procedure:

-

Subcutaneously inject A549 cells mixed with Matrigel into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups: Vehicle control, this compound alone, Doxorubicin alone, and this compound + Doxorubicin.

-

Administer treatments according to the planned schedule and dosage. For example, ocotillol at 10 mg/kg and doxorubicin at 1.5 mg/kg every three days.[2]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Potential Therapeutic Targets: Neuroprotection and Anti-Inflammatory Effects

While less established than its anti-cancer properties, emerging evidence suggests that this compound may also possess neuroprotective and anti-inflammatory activities. These effects are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Potential Mechanism of Action: Modulation of ASK1-MAPK and NF-κB Signaling

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is activated by various stressors, including oxidative stress and inflammatory cytokines. Activation of the ASK1-MAPK pathway can lead to apoptosis and inflammation. Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. While direct evidence for this compound is still emerging, related compounds have been shown to modulate these pathways. Further research is needed to definitively link this compound to the inhibition of ASK1 and NF-κB signaling as a mechanism for its neuroprotective and anti-inflammatory effects.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: this compound analog (ORA) inhibits the ABCB1 transporter, preventing the efflux of chemotherapeutic drugs and leading to cancer cell death.

Caption: this compound enhances doxorubicin-induced apoptosis through the synergistic activation of p53 and upregulation of pro-apoptotic genes.

Experimental Workflows

Caption: A typical workflow for Western blot analysis to detect protein expression levels.

Caption: Workflow for an in vivo xenograft study to assess the anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in oncology. Their ability to reverse multidrug resistance and enhance the efficacy of existing chemotherapies warrants further investigation and development. While the neuroprotective and anti-inflammatory properties of this compound are intriguing, more direct evidence is required to fully elucidate the underlying mechanisms and validate these potential therapeutic applications. Future research should focus on obtaining more extensive quantitative data, conducting detailed mechanistic studies to confirm its effects on pathways like ASK1-MAPK and NF-κB, and exploring the structure-activity relationships of this compound derivatives to optimize their therapeutic profiles. This in-depth understanding will be crucial for translating the preclinical promise of this compound into tangible clinical benefits.

References

Methodological & Application

Ocotillone Extraction from Plant Material: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocotillone, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic properties. Found in the resin of the Ocotillo plant (Fouquieria splendens), a species native to the arid regions of the southwestern United States and northern Mexico, this compound presents a promising avenue for drug discovery and development. This document provides a detailed overview of the extraction and purification protocols for this compound from its natural source, tailored for professionals in research and drug development. The methodologies outlined herein are based on available scientific literature and are intended to serve as a comprehensive guide for obtaining and analyzing this bioactive compound.

Data Presentation: Extraction Parameters and Yield

While specific quantitative data on this compound yield and purity from various extraction methods remains limited in publicly available literature, the following table summarizes the key steps and general expectations based on established protocols for similar triterpenoids. This structured format allows for a comparative understanding of the process.

| Parameter | Method/Solvent | Description | Expected Outcome | Citation |

| Plant Material | Fouquieria splendens trunks | The resinous exudate from the trunks is the primary source of this compound. | High concentration of resins and waxes containing this compound. | [1][2] |

| Initial Processing | Not specified in detail | Elimination of alcohols and phenols from the plant material to yield a concentrate of resins and waxes. | A resinous and waxy crude material enriched with this compound. | [1][2] |

| Extraction | Solvent Extraction (in a batch reactor) | The resin and wax mixture is subjected to extraction with an organic solvent. The specific solvent, temperature, and duration are key variables. | A crude extract containing this compound and other lipid-soluble compounds. | [1][2] |

| Purification | Crystallization (using a rotary evaporator) | The crude extract is concentrated and purified by crystallization to isolate this compound. | Crystalline this compound of a certain purity. Further purification steps like chromatography may be necessary for higher purity. | [1][2] |

| Yield | Not specified | The final yield of purified this compound is dependent on the efficiency of the extraction and purification steps. | Data not available in the reviewed literature. | |

| Purity | Not specified | The purity of the final this compound product would be determined by analytical methods such as HPLC. | Data not available in the reviewed literature. |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the extraction and analysis of this compound.

Protocol 1: Preparation of Ocotillo Resin and Wax Concentrate

-

Plant Material Collection: Harvest the resinous exudate from the trunks of mature Fouquieria splendens plants.

-

Initial Solvent Wash: To remove polar impurities, wash the collected resin with a polar solvent. While the specific solvent is not definitively stated in the primary literature, a common practice for such initial steps is to use a solvent like methanol or ethanol. This step aims to eliminate alcohols and phenols present in the raw plant material.[1][2]

-

Drying: After the solvent wash, the remaining resin and wax mixture should be thoroughly dried to remove any residual solvent. This can be achieved through air drying in a well-ventilated area or by using a vacuum oven at a low temperature to prevent degradation of the target compounds.

-

Resulting Material: The final product of this step is a concentrated mixture of resins and waxes, which serves as the starting material for the subsequent extraction of this compound.[1][2]

Protocol 2: Solvent Extraction of this compound

-

Apparatus: The extraction is performed in a batch reactor, which allows for controlled temperature and agitation.[1][2]

-

Solvent Selection: While the exact solvent for optimal this compound extraction is not specified in the reviewed literature, non-polar to moderately polar solvents are typically used for extracting triterpenoids. Potential solvents could include hexane, ethyl acetate, or chloroform. A systematic evaluation of different solvents would be necessary to optimize the extraction efficiency.

-

Extraction Process:

-

Place the dried resin and wax concentrate into the batch reactor.

-

Add the selected extraction solvent at a specific solid-to-solvent ratio. This ratio should be optimized to ensure efficient extraction.

-

Agitate the mixture at a controlled temperature for a defined period. These parameters (temperature and time) are critical and require optimization to maximize the yield of this compound while minimizing the extraction of impurities.

-

-

Filtration: After the extraction period, filter the mixture to separate the solvent extract from the solid residue. The resulting filtrate contains the crude this compound.

Protocol 3: Purification of this compound by Crystallization

-

Concentration: Concentrate the crude this compound extract using a rotary evaporator. This process removes the bulk of the extraction solvent.[1][2]

-

Crystallization:

-

Dissolve the concentrated extract in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then potentially at a lower temperature (e.g., 4°C), to induce crystallization.

-

The choice of crystallization solvent is crucial and may require experimentation with different solvents and solvent mixtures to obtain high-purity crystals.

-

-

Isolation of Crystals: Collect the this compound crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals under vacuum.

Protocol 4: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not detailed in the available literature, a general method for the analysis of triterpenoids can be adapted and optimized.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used for the separation of triterpenoids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is typically employed. The gradient program would need to be optimized to achieve good separation of this compound from other components in the extract.

-

Detection: The UV detection wavelength should be selected based on the UV absorbance maximum of this compound.

-

Quantification:

-

Prepare a calibration curve using a purified this compound standard of known concentration.

-

Inject the prepared sample extracts onto the HPLC system.

-

Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

-

Visualization of Experimental Workflow and Potential Signaling Pathways

To aid in the understanding of the processes and potential biological interactions of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Putative signaling pathways for triterpenoid compounds like this compound.

Disclaimer: The signaling pathway diagram is a generalized representation based on the known activities of triterpenoid saponins. The specific molecular targets and signaling cascades of this compound have not yet been fully elucidated in the scientific literature. Further research is required to determine the precise mechanisms of action.

Conclusion

The extraction of this compound from Fouquieria splendens presents a viable process for obtaining this potentially valuable bioactive compound. The outlined protocols provide a foundational framework for researchers to develop and optimize their own methods for isolation and analysis. It is important to note that the optimization of solvent systems, extraction parameters, and purification techniques will be crucial for achieving high yields and purity of this compound. The provided workflow and putative signaling pathway diagrams serve as visual aids to conceptualize the experimental process and potential biological relevance of this compound, encouraging further investigation into its therapeutic applications.

References

Application Notes and Protocols for the Purification of Ocotillone by Chromatography Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocotillone, a tetracyclic triterpenoid of the dammarane class, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Found in various plant species, the isolation and purification of this compound are critical steps for its further pharmacological investigation and potential drug development. This document provides detailed application notes and protocols for the purification of this compound from natural extracts using modern chromatography techniques, including flash chromatography and High-Performance Liquid Chromatography (HPLC).

Chemical Profile of this compound

-

Chemical Formula: C₃₀H₅₀O₃

-

Molar Mass: 458.7 g/mol

-

Structure: this compound possesses a dammarane skeleton, characterized by a tetracyclic core and a side chain. Its structure includes a ketone group, a tertiary alcohol, and an oxolane ring. This specific arrangement of functional groups dictates its polarity and chromatographic behavior.

-

Solubility: this compound is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, acetone, and methanol, and is practically insoluble in water.

Purification Strategy Overview

The purification of this compound from a crude plant extract typically involves a multi-step chromatographic process. An initial fractionation is often performed using flash chromatography to separate the complex mixture into simpler fractions based on polarity. Subsequently, preparative HPLC is employed for the final purification of this compound to a high degree of purity.

Application Notes and Protocols: Ocotillone Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of ocotillone and the derivatization methods to generate novel analogs with potential therapeutic applications, particularly as modulators of P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

Semi-synthesis of (24R)-Ocotillone

This compound can be efficiently prepared via a semi-synthetic route starting from the readily available natural product, 20(S)-protopanaxadiol (PPD). The synthesis involves a three-step process: acetylation of the hydroxyl groups, epoxidation of the side chain followed by intramolecular cyclization, and subsequent deacetylation.

Experimental Protocol: Semi-synthesis of (24R)-Ocotillone from 20(S)-Protopanaxadiol

Materials:

-

20(S)-protopanaxadiol (PPD)

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Acetylation of 20(S)-PPD:

-

Dissolve 20(S)-PPD (1.0 g, 2.16 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (5 mL).

-

Add a catalytic amount of DMAP (50 mg).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the diacetylated PPD.

-

-

Oxidation and Cyclization:

-

Dissolve the acetylated PPD (1.0 g, 1.83 mmol) in dichloromethane (20 mL) and cool to 0 °C.

-

Add m-CPBA (77%, 1.64 g, 7.32 mmol) portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to get a mixture of (24R)- and (24S)-acetyl-ocotillone epimers.

-

-

Hydrolysis to this compound:

-

Dissolve the mixture of acetylated this compound epimers in methanol (20 mL).

-

Add a solution of 5% KOH in methanol (10 mL).

-

Stir the mixture at room temperature for 2 hours.

-

Neutralize the reaction with 1M HCl and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to separate the (24R)-ocotillone and (24S)-ocotillone epimers.

-

Quantitative Data:

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | Diacetylated PPD | 20(S)-PPD | ~95 | >98 (by TLC) |

| 2 & 3 | (24R)-Ocotillone | Diacetylated PPD | ~30-40 | >99 (by HPLC) |

| 2 & 3 | (24S)-Ocotillone | Diacetylated PPD | ~30-40 | >99 (by HPLC) |

Derivatization of this compound: Amide Synthesis

The C-3 hydroxyl group of this compound is a common site for derivatization to generate analogs with modified biological activities. Amide derivatives, particularly those incorporating amino acids, have shown promise as P-gp modulators.[1]

Experimental Protocol: Synthesis of Ocotillol-type Amide Derivatives

This protocol describes a general method for the coupling of a carboxylic acid (e.g., an N-protected amino acid) to the C-3 hydroxyl group of (24R)-ocotillone (referred to as ocotillol when the C-3 ketone is reduced to a hydroxyl, though derivatization often occurs at the corresponding sapogenin). For this protocol, we will assume the starting material is (24R)-epoxy-dammarane-3β,12β,25-triol (a pyxinol, often used interchangeably with ocotillol in derivatization studies).

Materials:

-

(24R)-Ocotillol (or Pyxinol)

-

N-Boc protected amino acid (e.g., N-Boc-glycine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Amide Coupling:

-

To a solution of (24R)-Ocotillol (100 mg, 0.21 mmol), N-Boc-glycine (44 mg, 0.25 mmol), and DMAP (31 mg, 0.25 mmol) in anhydrous CH₂Cl₂ (5 mL), add EDCI (48 mg, 0.25 mmol).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.

-

Dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the N-Boc protected ocotillol-amino acid conjugate.

-

-

Deprotection of Boc Group:

-

Dissolve the purified N-Boc protected conjugate in a mixture of CH₂Cl₂ (3 mL) and TFA (1 mL).

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in CH₂Cl₂ and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final ocotillol-amino acid amide derivative.

-

Further purification can be performed by recrystallization or column chromatography if necessary.

-

Quantitative Data for Ocotillol-Amino Acid Derivatives:

| Derivative | Amino Acid | Yield (%) | 1H NMR (δ, ppm in CDCl₃) | 13C NMR (δ, ppm in CDCl₃) | HR-ESI-MS (m/z) |

| 1 | L-Proline | 75 | 3.96 (s, 1H, α-H of proline), 1.25, 1.24, 1.08, 0.96, 0.88, 0.86, 0.84, 0.81 (8 x s, CH₃)[1] | 173.27 (C=O), C-3 shifted downfield[1] | C₃₅H₅₉NO₅ [M+H]⁺, found: 586.4415[1] |

| 2 | L-Valine | 72 | Signals corresponding to valine moiety and ocotillol backbone. | Signals corresponding to valine moiety and ocotillol backbone. | C₃₅H₆₁NO₅ [M+H]⁺, found: 590.4571 |

| 3 | L-Leucine | 78 | Signals corresponding to leucine moiety and ocotillol backbone. | Signals corresponding to leucine moiety and ocotillol backbone. | C₃₆H₆₃NO₅ [M+H]⁺, found: 604.4728 |

Signaling Pathways and Experimental Workflows

P-Glycoprotein (P-gp) Efflux Pump Modulation

This compound derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-dependent transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound derivatives can act as competitive or non-competitive inhibitors of P-gp, restoring the sensitivity of resistant cancer cells to chemotherapy.

Caption: Modulation of P-glycoprotein mediated drug efflux by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives as P-gp Modulators

The development of novel this compound-based P-gp modulators follows a structured workflow from synthesis to biological evaluation.

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

References

Ocotillone In Vitro Cell-Based Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocotillone, a tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily recognized for its role as a sensitizer in chemotherapy, this compound has demonstrated the ability to enhance the efficacy of conventional anticancer drugs like doxorubicin. Its mechanism of action is closely linked to the modulation of key cellular signaling pathways, including the p53-dependent apoptotic pathway. Beyond its anticancer potential, preliminary studies suggest that this compound and its derivatives may also possess neuroprotective and anti-inflammatory properties.

These application notes provide a comprehensive overview of in vitro cell-based assay protocols to evaluate the biological activities of this compound. The detailed methodologies, data presentation, and visual workflows are intended to guide researchers in the systematic investigation of this promising natural compound.

Data Presentation: this compound Activity

The following tables summarize the quantitative data regarding the biological effects of this compound in various in vitro cell-based assays.

Table 1: Synergistic Anticancer Activity of this compound with Doxorubicin in A549 Cells

| Treatment Group | % of Apoptotic Cells (Sub-G0) | Fold Increase in p53 Expression | Fold Increase in BAX mRNA | Fold Increase in PUMA mRNA | Fold Increase in PIG3 mRNA |

| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |

| Ocotillol (5 µM) | No significant effect | - | 1.0 | 1.0 | ~0.8 |

| Doxorubicin (0.5 µM) | Increased | ~2.5 | ~2.0 | ~2.5 | ~2.2 |

| Doxorubicin (0.5 µM) + Ocotillol (5 µM) | Dramatically Increased | ~4.0 | ~3.5 | ~4.0 | ~3.8 |

Data adapted from a study on the enhancement of doxorubicin's antitumor activity by ocotillol. The study demonstrated that ocotillol significantly potentiates doxorubicin-induced apoptosis and the expression of p53 and its target genes in p53 wild-type cancer cells[1][2][3].

Table 2: Anti-Inflammatory Effects of Ocotillol Epimers in LPS-Stimulated RAW 264.7 Macrophages

| Compound (Isomer) | Inhibition of NO Production | Inhibition of PGE₂ Production | Inhibition of TNF-α Production | Inhibition of IL-6 Production |

| 20S-Ocotillol Epimers | Yes | Yes | No | Yes |

| 20R-Ocotillol Epimers | Yes | No | Yes | Yes |

This table summarizes the differential anti-inflammatory activities of C20 epimers of ocotillol-type triterpenes. The study highlights that the stereochemistry at the C20 position influences the inhibitory profile against various inflammatory mediators[4].

Experimental Protocols

Anticancer Activity Assessment: MTT Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound, both as a single agent and in combination with other chemotherapeutic drugs.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

This compound stock solution (in DMSO)

-

Doxorubicin stock solution (in sterile water)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and/or doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

This compound and/or doxorubicin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or doxorubicin for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Ocotillol epimer stock solutions (in DMSO)

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

Griess Reagent System

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of ocotillol epimers for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

This compound-Enhanced p53-Dependent Apoptosis

dot

Caption: this compound enhances doxorubicin-induced p53 activation and apoptosis.

Experimental Workflow for Evaluating Anticancer Activity

dot

References

- 1. Ocotillol Enhanced the Antitumor Activity of Doxorubicin via p53-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Anti-inflammatory Activity of C20 Epimeric Ocotillol-Type Triterpenes and Protopanaxadiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Ocotillone's Promise: Unveiling its Antibacterial Action Through Standardized Testing Protocols

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to natural compounds for novel therapeutic agents. Ocotillone, a triterpenoid natural product, and its derivatives have emerged as promising candidates, demonstrating significant antibacterial activity. To facilitate further research and development in this area, detailed application notes and standardized protocols for testing the antibacterial efficacy of this compound are crucial. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the antibacterial properties of this compound and its analogs.

Application Notes

This compound and its synthetic derivatives have shown encouraging inhibitory and bactericidal effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action is believed to be a two-pronged attack: disruption of the bacterial cell membrane integrity, followed by interaction with intracellular components such as DNA, ultimately leading to cell death. The lipophilic nature of the triterpenoid backbone combined with polar modifications appears to be key to its membrane-disrupting capabilities.

Standardized antimicrobial susceptibility testing is paramount to accurately determine the potency of this compound derivatives and to compare their activity with existing antibiotics. The following protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition assays are based on established methodologies and can be readily adapted for screening and characterizing this compound-based compounds.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various this compound derivatives against a selection of bacterial strains. This data provides a baseline for understanding the structure-activity relationships and the antibacterial spectrum of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Derivative 5c | - | 4 | 4 | >128 | >128 | [1] |

| Derivative 6c | - | 4 | 8 | >128 | >128 | [1] |

| Derivative 5d | - | 8 | 2 | >128 | >128 | [1] |

| Compound 13d | 1-4 | 1-4 | 2 | 4 | 16 | [2] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)

| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Reference |

| Derivative 5b | - | 8 | 4 | [1] |

| Derivative 5c | - | 8 | 4 | [1] |

| Derivative 6c | - | 8 | 8 | [1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of an this compound derivative that inhibits the visible growth of a bacterium.

Materials:

-

This compound derivative stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

Sterile pipette tips and multichannel pipette

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for OD600 readings)

Procedure:

-

Preparation of this compound Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the this compound derivative stock solution (at twice the highest desired test concentration) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

-

Inoculation: a. Prepare a bacterial inoculum in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. c. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

-

Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring the optical density at 600 nm (OD600).

References

In Vivo Applications of Ocotillone: A Detailed Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies of Ocotillone and its derivatives in various animal models. This document details experimental protocols, summarizes key quantitative findings, and visualizes the underlying signaling pathways to facilitate further research and drug development.

Anti-Cancer Applications

This compound has demonstrated significant potential as an anti-cancer agent, both as a standalone treatment and in combination with existing chemotherapeutics. In vivo studies have primarily focused on its ability to inhibit tumor growth in xenograft mouse models.

Quantitative Data Summary: Anti-Cancer Efficacy

| Compound | Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |

| Ocotillol | A549 Xenograft Mice | Lung Cancer | 10 mg/kg Ocotillol + 1.5 mg/kg Doxorubicin (every 3 days) | Not Specified | Significantly increased anti-tumor activity of Doxorubicin.[1] | |

| Compound 2e (Ocotillol derivative) | H22 Hepatoma-bearing Mice | Liver Cancer | Not Specified | Not Specified | 35.32% inhibition of tumor growth (alone); 55.30% inhibition (with Cyclophosphamide).[2] |

Experimental Protocol: Xenograft Tumor Model for Anti-Cancer Studies

This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model, based on published studies.[1][2]

1. Cell Culture and Animal Model:

- Human cancer cell lines (e.g., A549 for lung cancer, H22 for liver cancer) are cultured under standard conditions.

- Athymic nude mice (4-6 weeks old) are used to prevent rejection of human tumor cells.

2. Tumor Implantation:

- A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS or serum-free media) is injected subcutaneously into the flank of each mouse.

- Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Administration:

- Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.

- This compound Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Tween 80) and administered via oral gavage or intraperitoneal injection at the desired concentration (e.g., 10 mg/kg).

- Combination Therapy: For studies evaluating synergistic effects, this compound is co-administered with a chemotherapeutic agent like Doxorubicin (e.g., 1.5 mg/kg, administered intravenously or intraperitoneally).[1]

- The control group receives the vehicle alone.

4. Monitoring and Endpoint:

- Tumor volume and body weight are measured at regular intervals (e.g., every 2-3 days).

- The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

- At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Visualizing the Experimental Workflow

Experimental workflow for in vivo anti-cancer studies of this compound.

Signaling Pathway: this compound and p53-Dependent Apoptosis

This compound enhances the anti-tumor activity of Doxorubicin by promoting p53-dependent apoptosis.[1][3]

This compound enhances Doxorubicin's effect via the p53 pathway.

Anti-Inflammatory and Gastroprotective Applications

This compound and its derivatives have shown promising anti-inflammatory and gastroprotective effects in rodent models.

Quantitative Data Summary: Anti-Inflammatory and Gastroprotective Effects

| Compound | Animal Model | Condition | Key Biomarkers Measured | Outcome | Reference |

| Ocotillol | Rats | Acetic Acid-Induced Gastric Ulcer | Endothelin-1 (ET-1), Nitric Oxide (NO), Epidermal Growth Factor (EGF), Superoxide Dismutase (SOD) | Showed gastroprotective effects.[4][5][6] | |

| Ocotillol-type Saponins | Not specified in vivo | Inflammation | NF-κB, TNF-α, IL-1 | Inhibited LPS-stimulated NF-κB activation and proinflammatory cytokine expression.[3] |

Experimental Protocol: Acetic Acid-Induced Gastric Ulcer Model in Rats

This protocol is based on studies investigating the gastroprotective effects of this compound.[4][5][6]

1. Animal Model and Induction of Gastric Ulcer:

- Sprague-Dawley or Wistar rats are used.

- Animals are fasted for 24 hours with free access to water before ulcer induction.

- Under anesthesia, a laparotomy is performed to expose the stomach.

- A solution of acetic acid (e.g., 50-100%) is applied to the serosal surface of the stomach for a specific duration (e.g., 60 seconds) to induce a gastric ulcer.

2. Treatment Administration:

- Following ulcer induction, rats are randomly assigned to different groups.

- This compound, dissolved in a suitable vehicle, is administered orally once daily for a specified period (e.g., 7-14 days).

- A positive control group may receive a standard anti-ulcer drug like omeprazole.

- The control group receives the vehicle only.

3. Assessment of Gastroprotection:

- At the end of the treatment period, animals are euthanized.

- The stomachs are removed, and the ulcer area is measured.

- Gastric tissue and blood samples are collected for biochemical analysis.

- Biochemical Markers: Serum levels of ET-1 and NO, and gastric mucosal levels of EGF, SOD, and NO are measured using ELISA kits or other appropriate assays.[4]

- Histopathology: Gastric tissue is fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of tissue damage and healing.

Signaling Pathway: this compound in Inflammation

This compound and its derivatives exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7]

This compound's anti-inflammatory mechanism via NF-κB and MAPK.

Neuropharmacological Applications

In vivo studies have indicated that this compound can modulate neuronal activity and behavior.

Quantitative Data Summary: Neuropharmacological Effects

| Compound | Animal Model | Effect | Proposed Mechanism | Reference |

| Ocotillol | Mice | Increased locomotor activity | Enhanced glutamate release | [8] |

Experimental Protocol: Assessment of Locomotor Activity in Mice

This protocol is designed to evaluate the effect of this compound on spontaneous locomotor activity.[8]

1. Animal Model and Acclimation:

- Adult mice (e.g., C57BL/6) are used.

- Animals are acclimated to the testing room and the activity monitoring chambers for a period before the experiment to reduce novelty-induced hyperactivity.

2. Treatment Administration:

- This compound is dissolved in a suitable vehicle and administered to the treatment group (e.g., via intraperitoneal injection).

- The control group receives the vehicle alone.

3. Locomotor Activity Monitoring:

- Immediately after injection, mice are placed individually into open-field arenas or activity monitoring chambers equipped with infrared beams to automatically record movement.

- Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).

4. Data Analysis:

- The total locomotor activity is quantified and compared between the this compound-treated and control groups.

- The time course of activity can also be analyzed to determine the onset and duration of the drug's effect.

Logical Relationship: this compound's Effect on Locomotor Activity

Proposed mechanism of this compound-induced locomotor activity.

Disclaimer: These application notes and protocols are intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Dosages and specific experimental parameters may need to be optimized for different animal models and research questions.

References

- 1. Ocotillol Enhanced the Antitumor Activity of Doxorubicin via p53-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol [mdpi.com]

- 3. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Effect of Ocotillol, the Derivate of Ocotillol-Type Saponins in Panax Genus, against Acetic Acid-Induced Gastric Ulcer in Rats Based on Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effect of Ocotillol, the Derivate of Ocotillol-Type Saponins in Panax Genus, against Acetic Acid-Induced Gastric Ulcer in Rats Based on Untargeted Metabolomics [mdpi.com]

- 6. Protective Effect of Ocotillol, the Derivate of Ocotillol-Type Saponins in Panax Genus, against Acetic Acid-Induced Gastric Ulcer in Rats Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginseng derivative ocotillol enhances neuronal activity through increased glutamate release: a possible mechanism underlying increased spontaneous locomotor activity of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving Ocotillone extraction yield from natural sources

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Ocotillone from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: The primary natural source of this compound is the Ocotillo plant (Fouquieria splendens), a desert plant native to the Southwestern United States and Northern Mexico. This compound is a triterpenoid saponin found in the resin and waxes of the plant's trunks.[1][2]

Q2: What is the most common method for extracting this compound?

A2: The most common method for this compound extraction is solvent extraction. This involves using organic solvents to dissolve the this compound from the plant material, followed by purification steps such as crystallization.[1][2] Advanced methods like ultrasound-assisted extraction (UAE) can also be employed to improve efficiency.

Q3: What are the key factors that influence the yield of this compound extraction?

A3: Several factors can significantly impact the extraction yield of this compound. These include the choice of solvent, the ratio of solvent to plant material, the extraction time, and the extraction temperature. Optimizing these parameters is crucial for maximizing the yield.

Q4: How can I purify the extracted this compound?

A4: After the initial solvent extraction, this compound is typically purified through crystallization. This process involves dissolving the crude extract in a suitable solvent and then allowing the this compound to slowly form crystals as the solution cools or the solvent evaporates, leaving impurities behind. A rotary evaporator is often used to facilitate crystallization.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides practical solutions.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Low Extraction Yield | - Inappropriate solvent selection.- Suboptimal extraction parameters (time, temperature, solvent ratio).- Inefficient grinding of plant material. | - Solvent Selection: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate). A mixture of solvents can also be effective.- Parameter Optimization: Systematically vary the extraction time, temperature, and solvent-to-material ratio to find the optimal conditions. Refer to the data tables below for guidance.- Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration. |

| Emulsion Formation During Liquid-Liquid Extraction | - Presence of surfactant-like molecules in the plant extract.- Vigorous shaking during the extraction process. | - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.- Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous layer to increase its ionic strength and help break the emulsion.- Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation. |

| Difficulty in Crystallization | - Presence of impurities in the crude extract.- Inappropriate crystallization solvent.- Supersaturation not achieved. | - Further Purification: Perform a column chromatography step on the crude extract before attempting crystallization.- Solvent System: Experiment with different solvent systems (a single solvent or a mixture of two or more) to find one in which this compound has high solubility at high temperatures and low solubility at low temperatures.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystal formation. |

| Co-extraction of Unwanted Compounds (e.g., phenols, alcohols) | - Use of a non-selective solvent. | - Selective Pre-extraction: Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove waxes and lipids before the main extraction.- Solvent Polarity: Choose a solvent with a polarity that is more selective for this compound over the unwanted compounds.[1][2] |

Quantitative Data on Extraction Parameters

The following tables summarize the impact of different extraction parameters on the yield of triterpenoid saponins, which can be used as a proxy for optimizing this compound extraction. The data is based on studies of ultrasound-assisted extraction of triterpenoid saponins.[3]

Table 1: Effect of Solvent-to-Material Ratio on Extraction Yield

| Solvent-to-Material Ratio (mL/g) | Extraction Yield (%) |

| 20:1 | 1.85 |

| 25:1 | 2.21 |

| 30:1 | 2.33 |

| 35:1 | 2.30 |

Table 2: Effect of Extraction Time on Extraction Yield

| Extraction Time (minutes) | Extraction Yield (%) |

| 20 | 1.95 |

| 30 | 2.28 |

| 40 | 2.31 |

| 50 | 2.25 |

Table 3: Effect of Extraction Temperature on Extraction Yield

| Extraction Temperature (°C) | Extraction Yield (%) |

| 60 | 2.05 |

| 70 | 2.29 |

| 80 | 2.34 |

| 90 | 2.18 |

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound

-

Preparation of Plant Material:

-

Obtain dry trunks of Fouquieria splendens.

-

Grind the plant material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Place the powdered plant material in a flask.

-

Add a suitable solvent (e.g., 80% ethanol) at an optimized solvent-to-material ratio (e.g., 30:1 mL/g).

-

Heat the mixture to an optimized temperature (e.g., 80°C) and stir for an optimized duration (e.g., 40 minutes).

-

-

Filtration and Concentration:

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude this compound extract.

-

-

Purification by Crystallization:

-

Dissolve the crude extract in a minimal amount of a hot crystallization solvent.

-

Allow the solution to cool slowly to room temperature, then place it in a cold bath to promote crystal formation.

-

Collect the this compound crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under a vacuum.

-

Visualizations

Experimental Workflow for this compound Extraction

References

Ocotillone solubility and stability issues in vitro

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of ocotillone for in vitro studies. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a tetracyclic triterpenoid natural product.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H50O3 | PubChem[1] |

| Molecular Weight | 458.7 g/mol | PubChem[1] |

| XLogP3-AA | 6.9 | PubChem[1] |

| Appearance | Solid (assumed) | General knowledge |

Q2: In which solvents is this compound soluble?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] Due to its high lipophilicity (XLogP3-AA of 6.9), it is expected to have low solubility in aqueous solutions.[1] For most in vitro applications, preparing a concentrated stock solution in a suitable organic solvent like DMSO is recommended.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of, for example, 10 mM. Briefly warming the solution and vortexing can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the recommended final concentration of DMSO in my in vitro experiments?

It is crucial to keep the final concentration of DMSO in your cell culture medium or assay buffer as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: What are the known biological activities of this compound?

This compound has been shown to enhance the antitumor activity of doxorubicin in cancer cells. This effect is mediated through the activation of p53-dependent apoptosis.[3][4]

Troubleshooting Guides

Solubility Issues

Problem: this compound precipitates out of solution when I dilute my DMSO stock in aqueous media.

-

Possible Cause: The aqueous concentration of this compound exceeds its solubility limit.

-

Troubleshooting Steps:

-

Decrease the final concentration: Test a range of lower final concentrations of this compound in your assay.

-

Increase the solvent concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (while staying within acceptable limits) may help.

-

Use a carrier protein: For certain applications, a carrier protein like bovine serum albumin (BSA) in the final medium can help to maintain the solubility of hydrophobic compounds.

-

Sonication: Briefly sonicating the final solution may help to redissolve small precipitates.

-

Problem: I am seeing inconsistent results between experiments, which I suspect are due to solubility issues.

-

Possible Cause: Incomplete dissolution of the this compound stock or precipitation during the experiment.

-

Troubleshooting Steps:

-

Visually inspect your stock solution: Before each use, ensure your DMSO stock solution is clear and free of precipitates. If necessary, gently warm and vortex to redissolve.

-

Prepare fresh dilutions: Prepare working dilutions of this compound immediately before adding them to your experiment.

-

Optimize your dilution method: When diluting the DMSO stock into aqueous media, add the stock solution to the media while vortexing to ensure rapid and uniform mixing.

-

Stability Issues

Problem: I am concerned about the stability of this compound in my experimental conditions.

-

Possible Cause: this compound may be sensitive to temperature, pH, or light, leading to degradation over the course of the experiment.

-

Troubleshooting Steps:

-

Minimize exposure to harsh conditions: Protect this compound stock solutions and experimental samples from light. Avoid prolonged exposure to high temperatures.

-

Assess stability: If stability is a major concern, you can perform a simple stability test. Prepare your final working solution of this compound and incubate it under your experimental conditions for the duration of your assay. At various time points, you can assess the integrity of the compound using an appropriate analytical method like HPLC, if available.

-

Refresh the medium: For long-term experiments (e.g., several days), consider refreshing the cell culture medium containing this compound periodically to ensure a consistent concentration of the active compound.

-

Experimental Protocols

Protocol for Preparing this compound Stock Solution

-

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

-

Procedure:

-

Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 458.7 g/mol .[1]

-

Weigh the calculated amount of this compound and transfer it to a sterile vial.

-

Add the required volume of DMSO to the vial.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol for Assessing this compound Solubility in Aqueous Media

-

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Aqueous medium (e.g., cell culture medium, PBS)

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock into the aqueous medium. It is important to add the stock solution to the aqueous medium while vortexing.

-

Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).

-

To quantify the solubility, you can measure the absorbance or light scattering of the solutions at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates the formation of a precipitate.

-

The highest concentration that remains clear is an approximation of the solubility of this compound in that specific medium.

-

Visualizations

References

- 1. This compound | C30H50O3 | CID 12313665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound supplier | CAS No :22549-21-9 | AOBIOUS [aobious.com]

- 3. Ocotillol Enhanced the Antitumor Activity of Doxorubicin via p53-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Ocotillone Chemical Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Ocotillone and related dammarane-type triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in this compound synthesis stem from the complexity of the dammarane-type triterpenoid scaffold. These include the stereoselective construction of multiple chiral centers, the functionalization of the rigid tetracyclic core, and the potential for unexpected side reactions under various conditions. Achieving high yields and purity can be difficult without careful optimization of reaction parameters.

Q2: How can I improve the yield of my this compound synthesis?

A2: Improving the yield of this compound synthesis requires a multi-faceted approach. Key strategies include:

-

Starting Material Purity: Ensure the purity of the starting dammarane triterpenoid. Impurities can interfere with reactions and complicate purification.

-

Reagent Quality: Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive reactions.

-

Reaction Condition Optimization: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. The use of design of experiments (DoE) can be beneficial.[1]

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of sensitive reagents and intermediates.

-

Careful Work-up and Purification: Employ appropriate work-up procedures to minimize product loss and utilize optimized chromatography techniques for purification.

Q3: What are common side reactions to watch out for during the synthesis?

A3: Common side reactions in the synthesis of complex triterpenoids like this compound include epimerization at stereogenic centers, incomplete reactions, over-oxidation or reduction, and the formation of rearrangement products, especially under acidic or basic conditions. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to identify and minimize the formation of these byproducts.

Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

A4: Yes, standard laboratory safety practices are essential. Many reagents used in organic synthesis are hazardous. For example, when performing oxidations or reductions, be aware of the reactivity and potential hazards of the reagents used. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low to no product formation | 1. Inactive or degraded reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture or oxygen in the reaction. | 1. Use fresh, high-purity reagents. 2. Carefully monitor and control the reaction temperature. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Use anhydrous solvents and conduct the reaction under an inert atmosphere. |

| Multiple spots on TLC, indicating a mixture of products | 1. Non-selective reaction conditions. 2. Degradation of starting material or product. 3. Presence of impurities in the starting material. | 1. Adjust reaction conditions (e.g., temperature, catalyst, solvent) to improve selectivity. 2. Check the stability of your compounds under the reaction conditions. 3. Purify the starting material before use. |